Methyl 2-ethyl-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate
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Overview
Description
Methyl 2-ethyl-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethyl-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate typically involves the condensation of ethyl acetoacetate, urea, and an appropriate aldehyde under acidic conditions. The reaction is usually carried out in ethanol with a few drops of concentrated hydrochloric acid, and the mixture is heated to reflux for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 2-ethyl-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a neuroprotective and anti-neuroinflammatory agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-ethyl-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Methyl 2-(2-(benzyloxycarbonylamino)propan-2-yl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate
Uniqueness
Methyl 2-ethyl-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit ER stress and the NF-kB pathway sets it apart from other similar compounds, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C8H10N2O4 |
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Molecular Weight |
198.18 g/mol |
IUPAC Name |
methyl 2-ethyl-5-hydroxy-6-oxo-1H-pyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H10N2O4/c1-3-4-9-5(8(13)14-2)6(11)7(12)10-4/h11H,3H2,1-2H3,(H,9,10,12) |
InChI Key |
FZOOEYQWOHTMKW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C(=O)N1)O)C(=O)OC |
Origin of Product |
United States |
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